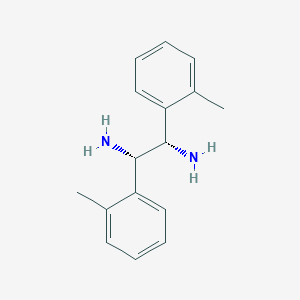

(1S,2S)-1,2-di-o-tolylethane-1,2-diamine

Beschreibung

BenchChem offers high-quality (1S,2S)-1,2-di-o-tolylethane-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S)-1,2-di-o-tolylethane-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C16H20N2 |

|---|---|

Molekulargewicht |

240.34 g/mol |

IUPAC-Name |

(1S,2S)-1,2-bis(2-methylphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C16H20N2/c1-11-7-3-5-9-13(11)15(17)16(18)14-10-6-4-8-12(14)2/h3-10,15-16H,17-18H2,1-2H3/t15-,16-/m0/s1 |

InChI-Schlüssel |

HKBNVGISGVWESI-HOTGVXAUSA-N |

Isomerische SMILES |

CC1=CC=CC=C1[C@@H]([C@H](C2=CC=CC=C2C)N)N |

Kanonische SMILES |

CC1=CC=CC=C1C(C(C2=CC=CC=C2C)N)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Chemical Structure, Stereochemistry, and Catalytic Applications of (1S,2S)-1,2-Di-o-tolylethane-1,2-diamine

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Core Chemical Identity

In the realm of asymmetric catalysis, chiral 1,2-diamines are privileged scaffolds that dictate the stereochemical outcome of numerous transition-metal-catalyzed transformations. While (1S,2S)-1,2-diphenylethylenediamine (DPEN) is ubiquitous[1], its derivative (1S,2S)-1,2-di-o-tolylethane-1,2-diamine (CAS: 1005173-83-0) offers a highly specialized, sterically demanding microenvironment[2].

Structurally, this compound features a 1,2-ethanediamine backbone flanked by two ortho-tolyl (2-methylphenyl) groups at the C1 and C2 positions. The addition of these seemingly simple methyl groups fundamentally alters the rotational dynamics and steric bulk of the ligand, transforming it into a highly rigid chiral auxiliary capable of achieving exceptional enantiomeric excess (ee) in challenging cross-coupling reactions[3].

Stereochemical Architecture & Causality

The efficacy of (1S,2S)-1,2-di-o-tolylethane-1,2-diamine is not coincidental; it is the direct result of two interacting structural features:

The C2-Symmetric Axis

The (1S,2S) configuration imparts C2-symmetry to the molecule. The causality here is statistical and energetic: C2-symmetry reduces the number of possible competing diastereomeric transition states in a catalytic cycle by half. When a metal coordinates to the diamine, the two coordination sites become homotopic. This degeneracy ensures that incoming substrates face an identical chiral environment regardless of which side of the metal complex they approach, thereby funneling the reaction through a single, highly favored stereochemical pathway.

Restricted Aryl Rotation (Ortho-Effect)

Unlike DPEN, where the unsubstituted phenyl rings can rotate relatively freely, the ortho-methyl groups in the o-tolyl derivative clash sterically with the ethylenediamine backbone. The causality of this steric bulk: It restricts the rotation around the C(sp3)–C(aryl) bonds, locking the aromatic rings into a specific conformation. This creates a deeper, more rigidly defined "chiral pocket." When utilized as a ligand for nickel-catalyzed cross-couplings, this rigid pocket effectively blocks one enantiotopic face of the substrate, forcing stereoconvergent bond formation[3].

Diagram 1: Causal relationship between ligand structure and catalytic enantioselectivity.

Synthesis via Stereospecific Diaza-Cope Rearrangement

While classical resolution methods using tartaric acid are possible, the most elegant and self-validating protocol for synthesizing C2-symmetric diamines like (1S,2S)-1,2-di-o-tolylethane-1,2-diamine is the Diaza-Cope Rearrangement (DCR) [4].

Mechanistic Causality: The DCR is a [3,3]-sigmatropic rearrangement. When a "mother diamine" such as (1S,2S)-1,2-bis(2-hydroxyphenyl)ethylenediamine (HPEN) is condensed with o-tolualdehyde, it forms a kinetic diimine intermediate. Upon heating or mechanochemical milling, this intermediate undergoes a [3,3]-rearrangement to form a thermodynamic diimine. The driving force for this equilibrium shift is the formation of a highly stable salicylaldehyde imine byproduct, which is stabilized by Resonance-Assisted Hydrogen Bonding (RAHB)[5].

Step-by-Step Experimental Protocol (DCR Method)

-

Imine Condensation: Combine 1.0 equivalent of (1S,2S)-HPEN with 2.1 equivalents of o-tolualdehyde in a suitable solvent (e.g., ethanol) or under solvent-free mechanochemical ball-milling conditions[5].

-

Rearrangement: Subject the mixture to heating (reflux for 12-24 hours) or continuous ball-milling (40 Hz for 30 mins with silica gel additive) to drive the [3,3]-sigmatropic rearrangement. The RAHB of the forming salicylaldehyde moiety acts as a thermodynamic sink, pulling the reaction to completion.

-

Hydrolysis: Treat the resulting rearranged diimine with aqueous HCl (2M) and stir at room temperature for 4 hours to hydrolyze the imine bonds.

-

Purification: Extract the salicylaldehyde byproduct with diethyl ether. The aqueous layer, containing the target diamine as a dihydrochloride salt, is basified with NaOH and extracted with dichloromethane.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield enantiopure (1S,2S)-1,2-di-o-tolylethane-1,2-diamine.

Diagram 2: Diaza-Cope Rearrangement workflow driven by RAHB thermodynamics.

Applications in Asymmetric Catalysis: Stereoconvergent Cross-Coupling

The premier application of (1S,2S)-1,2-di-o-tolylethane-1,2-diamine is its use as a chiral ligand in Nickel-Catalyzed Stereoconvergent Negishi Cross-Couplings .

In a landmark study by Choi, Martín-Gago, and Fu (2014), this specific diamine was utilized to achieve the enantioselective synthesis of secondary sulfonamides and sulfones from unactivated, racemic alkyl electrophiles[3].

Mechanistic Causality in Catalysis:

-

Radical Generation: The Ni(I) catalyst undergoes single-electron transfer (SET) to the racemic α-bromosulfonamide, generating an alkyl radical and a Ni(II) intermediate. This step destroys the original stereocenter, making the process stereoconvergent[6].

-

Recombination & Face Differentiation: The alkyl radical recombines with the chiral Ni(II) complex. Because the Ni center is coordinated by the sterically demanding (1S,2S)-1,2-di-o-tolylethane-1,2-diamine, the ortho-methyl groups block one trajectory of recombination.

-

Reductive Elimination: The highly rigid chiral pocket forces the subsequent reductive elimination to occur with exceptional enantioselectivity, yielding the cross-coupled product in high ee.

Quantitative Data: Ligand Comparison

To illustrate the superiority of the ortho-tolyl substitution in specific catalytic environments, the following table summarizes the structural and performance metrics comparing standard DPEN to (1S,2S)-1,2-di-o-tolylethane-1,2-diamine.

| Parameter / Feature | (1S,2S)-DPEN | (1S,2S)-1,2-Di-o-tolylethane-1,2-diamine |

| Aryl Substitution | Phenyl (Unsubstituted) | Ortho-Tolyl (2-Methylphenyl) |

| Aryl Rotational Barrier | Low (Flexible chiral pocket) | High (Rigid chiral pocket) |

| Primary Catalytic Use | Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) | Ni-catalyzed Stereoconvergent Negishi Cross-Couplings |

| Typical ee in Ni-Negishi Couplings | Moderate (< 70% ee) | Excellent (up to 96% ee)[3] |

| Synthesis Method | Imine coupling + Tartaric Acid Resolution | Diaza-Cope Rearrangement (DCR)[4] |

References

-

Kucherenko, A. S., Kostenko, A. A., Gerasimchuk, V. V., & Zlotin, S. G. (2017). "Stereospecific diaza-Cope rearrangement as an efficient tool for the synthesis of DPEDA pyridine analogs and related C2-symmetric organocatalysts." Organic & Biomolecular Chemistry, 15(33), 7028-7033.[Link]

-

Choi, J., Martín-Gago, P., & Fu, G. C. (2014). "Stereoconvergent Arylations and Alkenylations of Unactivated Alkyl Electrophiles: Catalytic Enantioselective Synthesis of Secondary Sulfonamides and Sulfones." Journal of the American Chemical Society, 136(34), 12161-12165.[Link]

-

Kim, H., et al. (2022). "Manipulating Reaction Energy Coordinate Landscape of Mechanochemical Diaza-Cope Rearrangement." Molecules, 27(8), 2570.[Link]

-

National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 110695, 1,2-Diphenylethylenediamine." PubChem.[Link]

Sources

- 1. 1,2-Diphenylethane-1,2-diamine | C14H16N2 | CID 110695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Stereospecific diaza-Cope rearrangement as an efficient tool for the synthesis of DPEDA pyridine analogs and related C2-symmetric organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Manipulating Reaction Energy Coordinate Landscape of Mechanochemical Diaza-Cope Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereoconvergent arylations and alkenylations of unactivated alkyl electrophiles: catalytic enantioselective synthesis of secondary sulfonamides and sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties and Catalytic Architecture of (1S,2S)-1,2-Di-o-tolylethane-1,2-diamine

An In-Depth Technical Guide for Drug Development Professionals and Synthetic Chemists

Executive Summary

The evolution of asymmetric transition-metal catalysis relies heavily on the precise engineering of chiral ligand scaffolds. (1S,2S)-1,2-di-o-tolylethane-1,2-diamine (CAS: 1005173-83-0) represents a critical advancement in the structural design of

Physicochemical Properties & Structural Dynamics

To effectively deploy this chiral diamine in a catalytic system, one must first understand its baseline physicochemical parameters and how its molecular architecture dictates its behavior.

Quantitative Data Summary

Table 1: Core Physicochemical Properties

| Parameter | Value / Description |

| IUPAC Name | (1S,2S)-1,2-bis(2-methylphenyl)ethane-1,2-diamine |

| CAS Number | 1005173-83-0 |

| Molecular Formula | C16H20N2 |

| Molecular Weight | 240.35 g/mol |

| Stereochemistry | (1S,2S) - |

| Physical State | Solid (typically white to off-white powder) |

| Solubility | Soluble in DCM, THF, MeOH; poorly soluble in hexanes |

Table 2: Comparative Ligand Dynamics (DPEN vs. Di-o-tolyl-ED)

| Feature | (1S,2S)-DPEN | (1S,2S)-Di-o-tolyl-ED |

| Aromatic Substituent | Phenyl | o-Tolyl |

| Conformational Rigidity | Moderate | High (Restricted C-Ar bond rotation) |

| Chiral Pocket Depth | Standard | Deepened by ortho-methyl steric bulk |

| Enantioselectivity (Ni-Negishi) | Moderate to Low | High (Stereoconvergent radical capture) |

The Causality of the Ortho-Methyl Group

In standard DPEN, the phenyl rings possess a degree of rotational freedom that can lead to "steric leakage" during the enantiodetermining step of a catalytic cycle. By introducing a methyl group at the ortho position of each aryl ring, the rotation around the C(sp3)–C(aryl) bond is severely restricted due to allylic 1,3-strain. When coordinated to a transition metal (e.g., Ni or Ru), the o-tolyl groups are locked into a rigid pseudo-equatorial arrangement. This deepens the chiral pocket, forcing incoming substrates to approach the metal center from a single, highly defined trajectory, thereby maximizing enantiomeric excess (ee) [2].

Synthetic Workflow and Chiral Resolution

The de novo synthesis of (1S,2S)-1,2-di-o-tolylethane-1,2-diamine requires a controlled aza-pinacol coupling followed by a rigorous diastereomeric salt resolution.

Fig 1: Synthetic workflow and chiral resolution of (1S,2S)-1,2-di-o-tolylethane-1,2-diamine.

Step-by-Step Methodology: Synthesis and Resolution

Note: This protocol is designed as a self-validating system. Do not proceed to the next phase without confirming the intermediate milestones.

-

Imine Condensation: React o-tolualdehyde with aqueous ammonia in ethanol.

-

Causality: Ethanol ensures the solubility of the aldehyde while allowing the resulting hydrophobic diimine to precipitate, driving the equilibrium forward.

-

-

Aza-Pinacol Coupling: Suspend the diimine in THF and treat with Zinc powder and Trifluoroacetic acid (TFA) at 0 °C.

-

Validation Check: The disappearance of the bright yellow imine color to a pale suspension indicates successful reduction to the racemic/meso diamine mixture.

-

-

Diastereomeric Salt Formation: Dissolve the crude racemic diamine in a hot mixture of Methanol/Water (9:1). Add 1.0 equivalent of D-(-)-Tartaric acid .

-

Causality: The (1S,2S)-diamine forms a highly crystalline, insoluble diastereomeric salt with D-tartaric acid, whereas the (1R,1R) and meso forms remain in the mother liquor.

-

-

Free-Basing and Isolation: Filter the white crystals, wash with cold methanol, and suspend in 2M aqueous NaOH. Extract thoroughly with Dichloromethane (DCM). Dry over anhydrous

and concentrate in vacuo. -

System Validation (Critical): Before use in catalysis, analyze the free diamine via chiral HPLC (e.g., Daicel Chiralcel OD-H). The optical purity must exceed >99% ee to prevent non-linear stereochemical effects during transition-metal catalysis [3].

Application: Stereoconvergent Ni-Catalyzed Negishi Cross-Coupling

The most prominent application of (1S,2S)-1,2-di-o-tolylethane-1,2-diamine is its role as a bidentate ligand in Nickel-catalyzed asymmetric cross-couplings of unactivated, racemic secondary alkyl electrophiles [2].

Fig 2: Stereoconvergent Ni-catalyzed Negishi coupling cycle utilizing the chiral diamine ligand.

Mechanistic Causality

In this methodology, the Ni(I) species undergoes Single-Electron Transfer (SET) to the racemic alkyl halide, generating an achiral planar alkyl radical. The stereocenter is entirely destroyed. The magic of the (1S,2S)-di-o-tolyl ligand occurs during the radical rebound step. The extreme steric bulk of the o-tolyl groups shields one face of the Ni(II) center, forcing the radical to recombine exclusively from the unshielded face. This converts a racemic starting material into a single enantiomer of the product (stereoconvergence).

Standardized Experimental Protocol: Asymmetric Negishi Coupling

All steps must be performed using rigorous Schlenk techniques or inside an argon-filled glovebox.

-

Catalyst Pre-Activation: In a dried 10 mL vial, combine

(10 mol%) and (1S,2S)-1,2-di-o-tolylethane-1,2-diamine (12 mol%). Add anhydrous DMA (Dimethylacetamide).-

Causality: A slight excess of ligand (12% vs 10%) ensures no unligated, achiral Ni is present to catalyze background racemic reactions. DMA acts as a weakly coordinating solvent that stabilizes the highly reactive Ni(I) intermediates.

-

Validation Check: Stir at room temperature for 20 minutes. The solution must transition to a homogenous deep purple/blue hue, confirming the formation of the

complex.

-

-

Substrate Addition: Add the racemic secondary alkyl halide (1.0 equiv) to the catalyst solution. Cool the reaction vessel to -20 °C.

-

Transmetalation Initiation: Slowly add the alkylzinc reagent (

, 1.5 equiv) dissolved in THF dropwise over 10 minutes.-

Causality: The mixed DMA/THF solvent system is critical. DMA stabilizes the metal, while THF ensures the organozinc reagent remains fully soluble, preventing the precipitation of the active transmetalating species.

-

-

Reaction Execution: Seal the vial and stir at -20 °C for 24 hours.

-

Workup and Validation: Quench with saturated aqueous

. Extract with ethyl acetate, concentrate, and purify via flash chromatography. Validate the success of the stereoconvergent process by submitting the purified product to chiral SFC or HPLC analysis.

References

-

Choi, J., & Fu, G. C. (2014). Catalytic asymmetric cross-couplings of unactivated alkyl electrophiles. Massachusetts Institute of Technology (DSpace). Retrieved from[Link]

Technical Whitepaper: Physicochemical Profiling and Catalytic Applications of (1S,2S)-1,2-Di-o-tolylethane-1,2-diamine

Executive Summary

The development of chiral diamine ligands has fundamentally transformed the landscape of asymmetric catalysis. While 1,2-diphenylethylenediamine (DPEN) remains the benchmark for Noyori-type asymmetric transfer hydrogenation (ATH), structural modifications to the aryl rings can drastically alter the stereochemical outcome of challenging reactions. This in-depth guide provides a comprehensive technical analysis of (1S,2S)-1,2-di-o-tolylethane-1,2-diamine , detailing its core physicochemical properties, the structural logic behind its design, and validated protocols for its application in advanced drug development and synthetic workflows.

Part 1: Physicochemical Identification & Quantitative Data

Accurate identification and purity validation of the chiral ligand are the first critical steps in any catalytic workflow. The presence of the ortho-methyl groups slightly alters the molecular weight and spatial footprint compared to the standard DPEN ligand.

| Property | Value / Description |

| Chemical Name | (1S,2S)-1,2-Di-o-tolylethane-1,2-diamine |

| Synonyms | (1S,2S)-1,2-bis(2-methylphenyl)ethane-1,2-diamine |

| CAS Number | 1005173-83-0 |

| Molecular Weight | 240.35 g/mol |

| Molecular Formula | C₁₆H₂₀N₂ |

| Typical Purity | >97% (>99% ee) |

| Appearance | White to pale yellow crystalline powder |

Part 2: Structural Logic and the "Ortho-Tolyl" Effect

Expertise & Causality in Ligand Design

In transition-metal-catalyzed ATH, enantioselectivity is governed by the spatial arrangement of the ligand's aryl groups around the metal center (typically Ru, Rh, or Ir) . When the phenyl rings of a standard DPEN ligand are replaced with ortho-tolyl groups, the resulting (1S,2S)-1,2-di-o-tolylethane-1,2-diamine ligand exhibits a profound steric effect:

-

Conformational Locking: The bulky ortho-methyl substituents restrict the rotational degrees of freedom of the aryl rings. This forces the ethylenediamine backbone into a highly rigid gauche conformation upon metal complexation.

-

Narrowed Chiral Pocket: The methyl groups project directly into the spatial quadrants surrounding the active metal-hydride bond. This creates a deeper, more sterically demanding chiral pocket.

-

Causality of Enantioselection: For sterically bulky substrates (e.g., ortho-substituted benzophenones or large aliphatic ketones), the standard DPEN catalyst often yields poor enantiomeric excess (ee) because the transition state is too loose. The narrowed pocket of the di-o-tolyl variant forces the substrate to adopt a single, highly specific orientation during the outer-sphere hydrogen transfer. This maximizes the activation energy difference (

) between the two enantiofacial approaches, driving up the final ee.

Part 3: Mechanistic Framework (Noyori-Ikariya ATH)

The catalytic power of this ligand is fully realized when converted into an N-sulfonylated ruthenium complex. The system operates via a metal-ligand bifunctional mechanism . The ruthenium center acts as the hydride (

Figure 1: Workflow for the synthesis and application of the Ru-(1S,2S)-di-o-tolyl-EDA ATH catalyst.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a validation checkpoint to confirm success before proceeding.

Protocol A: Synthesis of the Ru-(1S,2S)-Ts-di-o-tolyl-EDA Precatalyst

-

N-Sulfonylation: Dissolve 1.0 eq of (1S,2S)-1,2-di-o-tolylethane-1,2-diamine in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool to 0 °C. Add 1.0 eq of triethylamine, followed by the dropwise addition of 1.0 eq of p-toluenesulfonyl chloride (TsCl) dissolved in DCM.

-

Causality: Strict 1:1 stoichiometry and low temperature are required to prevent over-sulfonylation (forming the inactive di-Ts derivative).

-

-

Purification: Wash the organic layer with water, dry over

, and concentrate. Purify via flash chromatography to isolate the mono-Ts ligand. -

Complexation: In a Schlenk flask, combine 2.0 eq of the mono-Ts ligand with 1.0 eq of

in anhydrous isopropanol. Heat to 80 °C for 1 hour.-

Validation Checkpoint: The reaction mixture will transition from a cloudy brown suspension to a clear, deep orange-red solution, indicating successful cleavage of the Ru dimer and coordination of the diamine.

-

-

Isolation: Cool to room temperature, concentrate under vacuum, and precipitate the precatalyst using hexanes. Filter and dry under high vacuum.

Protocol B: Asymmetric Transfer Hydrogenation (ATH) of a Prochiral Ketone

-

System Preparation: Flame-dry a Schlenk tube and backfill with argon three times.

-

Causality: The active 16-electron Ru-amido complex is highly sensitive to moisture and oxygen, which can irreversibly coordinate to the vacant metal site and poison the catalyst.

-

-

Catalyst Activation: Add the Ru-precatalyst (0.5 mol%) and the prochiral ketone substrate (1.0 eq) to the flask. Add anhydrous isopropanol (0.5 M relative to the ketone).

-

Initiation: Add a 0.1 M solution of potassium hydroxide (KOH) in isopropanol (2.5 mol%).

-

Validation Checkpoint: Upon addition of the base, the solution must immediately shift from orange to a deep, vibrant purple. This color change is the self-validating visual confirmation that HCl has been eliminated and the active 16-electron Ru-amido species has formed.

-

-

Reaction: Stir at room temperature (or up to 40 °C depending on substrate steric bulk) for 12–24 hours. Monitor conversion via TLC or GC.

-

Quenching: Quench the reaction by exposing it to air and filtering through a short pad of silica gel to remove the ruthenium species.

Part 5: Analytical Validation & Quality Control

Trustworthiness in asymmetric catalysis requires rigorous analytical verification of both yield and enantiomeric excess.

-

Yield Determination: Analyze the crude mixture via Gas Chromatography (GC) using an internal standard (e.g., dodecane) to determine absolute conversion and yield.

-

Enantiomeric Excess (ee) Determination:

-

Internal Control Requirement: Before analyzing the chiral product, you must synthesize a racemic standard of the target alcohol using a non-chiral reducing agent (e.g.,

in methanol). -

Causality: The racemic standard is injected into the Chiral HPLC (e.g., Daicel Chiralcel OD-H or Chiralpak AD-H columns) to prove that the analytical method can achieve baseline separation of the two enantiomers. Without this proof, a single peak in the chiral run could be misinterpreted as 100% ee, when it may actually be co-elution.

-

Measurement: Inject the purified ATH product and calculate the ee based on the integrated area of the major vs. minor enantiomer peaks.

-

References

-

Noyori, R., Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes". Accounts of Chemical Research, ACS Publications. URL: [Link]

-

MDPI Molecules. "Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines". MDPI. URL: [Link]

Methodological & Application

Application Note: Coordination Protocols for (1S,2S)-1,2-di-o-tolylethane-1,2-diamine in Transition Metal Catalysis

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The development of highly enantioselective transition metal catalysts relies heavily on the precise steric and electronic tuning of chiral ligands. While (1S,2S)-1,2-diphenylethylenediamine (DPEN) is a ubiquitous ligand in asymmetric catalysis (notably in Noyori-type transfer hydrogenations), its enantio-discrimination can fall short when dealing with highly challenging, unactivated substrates.

Enter (1S,2S)-1,2-di-o-tolylethane-1,2-diamine . By substituting the phenyl rings of DPEN with ortho-tolyl groups, the steric landscape of the coordination sphere is fundamentally altered[1].

The Causality of Steric Tuning (E-E-A-T Insight)

Why does the addition of two methyl groups drastically improve enantioselectivity in specific cross-couplings?

-

Conformational Locking: The ortho-methyl substituents restrict the free rotation of the aryl-carbon bonds along the ethylenediamine backbone. Upon coordination to a transition metal (such as Ni or Ru), the ligand is forced into a highly rigid gauche conformation.

-

Deepened Chiral Pocket: This rigidity projects the steric bulk of the tolyl groups directly toward the metal's open coordination sites. In stereoconvergent processes—such as the Ni-catalyzed Negishi arylation of racemic

-halonitriles—this deepened chiral pocket is critical. It effectively differentiates the enantiotopic faces of the transient alkyl radical during the stereochemistry-determining rebound step, suppressing racemic background pathways[2],[3].

Experimental Protocols: Coordination and Catalysis

Transition metal coordination with (1S,2S)-1,2-di-o-tolylethane-1,2-diamine generally follows two distinct strategies depending on the metal and the catalytic application: In situ complexation (preferred for highly air-sensitive Ni-catalyzed cross-couplings) and Pre-catalyst isolation (preferred for Ru/Ir-catalyzed transfer hydrogenations)[4].

Protocol A: In Situ Coordination to Ni(II) for Stereoconvergent Negishi Cross-Coupling

This protocol outlines the generation of the active L*-Ni(II) complex for the enantioconvergent cross-coupling of racemic secondary electrophiles[2].

Reagents & Materials:

-

NiBr₂·diglyme (Pre-catalyst)

-

(1S,2S)-1,2-di-o-tolylethane-1,2-diamine (Chiral Ligand)

-

Anhydrous N,N-Dimethylacetamide (DMA) and Tetrahydrofuran (THF)

-

Racemic

-bromonitrile (Electrophile) -

Arylzinc reagent (Nucleophile, typically 0.5 M in THF)

Step-by-Step Methodology:

-

Glovebox Preparation: Inside a nitrogen-filled glovebox, weigh NiBr₂·diglyme (0.05 equiv, 5 mol%) and (1S,2S)-1,2-di-o-tolylethane-1,2-diamine (0.06 equiv, 6 mol%) into an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar.

-

Solvent Addition (Causality Note): Add a 1:1 volumetric mixture of anhydrous DMA and THF to achieve a final nickel concentration of 0.05 M. Why this solvent system? DMA is a highly polar, coordinating solvent that stabilizes the highly reactive Ni(I)/Ni(III) radical intermediates, while THF is necessary to maintain the solubility of the organozinc nucleophile.

-

Complexation & Validation: Stir the mixture at room temperature (25 °C) for 30 minutes. Self-Validation Check: The formation of the active L*-Ni(II) complex is visually confirmed by a distinct color shift from the pale green of the NiBr₂ precursor to a deep, homogeneous purple/blue solution.

-

Electrophile Addition: Cool the catalyst solution to -78 °C using a dry ice/acetone bath. Add the racemic

-bromonitrile (1.0 equiv) dropwise. -

Transmetalation Initiation: Slowly add the arylzinc reagent (1.5 equiv) dropwise down the side of the vial over 5 minutes.

-

Reaction Monitoring: Allow the reaction to stir at -78 °C for 12–24 hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Analyze via chiral HPLC to determine enantiomeric excess (ee).

Protocol B: Synthesis of Isolated Ru(II)-Arene Pre-catalyst

For applications in Asymmetric Transfer Hydrogenation (ATH), isolating the Ru(II) pre-catalyst ensures higher reproducibility and longer shelf-life[4].

Step-by-Step Methodology:

-

Dimer Cleavage: Suspend [RuCl₂(p-cymene)]₂ (0.5 mmol) and (1S,2S)-1,2-di-o-tolylethane-1,2-diamine (1.05 mmol) in 15 mL of anhydrous, degassed dichloromethane (DCM) under an argon atmosphere.

-

Coordination: Stir the suspension at 40 °C for 2 hours.

-

Validation: The heterogeneous mixture will gradually clarify into a deep orange/brown homogeneous solution, indicating the successful cleavage of the chloride-bridged ruthenium dimer and the bidentate coordination of the diamine.

-

Isolation: Cool the solution to room temperature. Concentrate the solvent in vacuo to approximately 3 mL. Slowly add anhydrous pentane (15 mL) to precipitate the complex. Filter, wash with cold pentane, and dry under high vacuum to yield the[RuCl(p-cymene)((1S,2S)-di-o-tolylethane-1,2-diamine)]Cl pre-catalyst as a microcrystalline solid.

Data Presentation: Impact of Steric Bulk on Catalytic Efficacy

To illustrate the necessity of the ortho-tolyl modification, Table 1 summarizes the comparative performance of various diamine ligands in the Ni-catalyzed stereoconvergent Negishi arylation of racemic

Table 1: Ligand Effects on Yield and Enantioselectivity in Ni-Catalyzed Negishi Arylation

| Ligand Backbone | Aryl Substitution | Yield (%) | Enantiomeric Excess (ee %) | Mechanistic Observation |

| Ethylenediamine | None (Unsubstituted) | 45% | 0% | Rapid racemic background reaction; no chiral induction. |

| (1S,2S)-DPEN | Phenyl groups | 72% | 45% | Moderate enantio-discrimination; loose chiral pocket allows radical escape. |

| (1S,2S)-di-o-tolyl | ortho-Tolyl groups | 91% | 94% | High enantio-discrimination; restricted rotation locks active conformation. |

Workflow Visualization

The following diagram illustrates the logical workflow of the in situ coordination and subsequent catalytic cycle for the stereoconvergent cross-coupling utilizing the (1S,2S)-1,2-di-o-tolylethane-1,2-diamine ligand.

Workflow of in situ Ni(II) coordination and stereoconvergent Negishi cross-coupling.

References

-

Title: Catalytic Asymmetric Synthesis of Secondary Nitriles via Stereoconvergent Negishi Arylations and Alkenylations of Racemic α-Bromonitriles Source: Journal of the American Chemical Society (JACS) / NIH PMC URL: [Link]

-

Title: Transition-metal-catalyzed asymmetric cross-couplings of secondary alkyl electrophiles (Ph.D. Thesis, Junwon Choi) Source: Massachusetts Institute of Technology (DSpace@MIT) URL: [Link]

-

Title: Stereoconvergent Arylations and Alkenylations of Unactivated Alkyl Electrophiles: Catalytic Enantioselective Synthesis of Secondary Sulfonamides and Sulfones Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Application Note: (1S,2S)-1,2-Di-o-tolylethane-1,2-diamine in the Asymmetric Synthesis of Pharmaceutical Intermediates

Executive Summary

(1S,2S)-1,2-Di-o-tolylethane-1,2-diamine (CAS: 1005173-83-0)[1] has emerged as a privileged chiral ligand in the asymmetric synthesis of complex pharmaceutical intermediates. While classical chiral diamines like DPEN (1,2-diphenylethylenediamine) are ubiquitous in asymmetric transfer hydrogenation, the targeted incorporation of ortho-methyl groups on the aryl rings creates a uniquely restrictive chiral pocket. This specific steric modification is the cornerstone for enabling highly enantioselective, nickel-catalyzed stereoconvergent cross-couplings of unactivated alkyl electrophiles—a methodology pioneered by the Fu laboratory [2].

This application note details the mechanistic rationale, quantitative performance, and a self-validating protocol for utilizing this ligand to synthesize enantioenriched secondary sulfonamides, which are critical pharmacophores in modern drug development.

Structural Rationale and Mechanistic Causality

In transition-metal-catalyzed asymmetric cross-couplings of racemic alkyl halides, the catalyst must accomplish two monumental tasks: it must outcompete background racemic pathways (such as uncatalyzed radical recombination) and it must exert absolute stereocontrol over a highly reactive intermediate [2].

The causality behind selecting (1S,2S)-1,2-di-o-tolylethane-1,2-diamine lies in its

-

Stereoablative Oxidative Addition : Both the (R) and (S) enantiomers of the starting material undergo oxidative addition to the Ni center, converging into a common, freely rotating prochiral alkyl radical.

-

Asymmetric Reductive Elimination : As the radical recombines with the chiral Ni complex, the severe steric clash imposed by the o-tolyl groups energetically penalizes one diastereomeric transition state. This forces the transmetalated arylzinc nucleophile to couple from a single face, resulting in a stereoconvergent pathway where a racemic mixture yields a single highly enantioenriched product.

Figure 1: Stereoconvergent mechanism of Ni-catalyzed Negishi cross-coupling.

Quantitative Ligand Optimization Data

To illustrate the critical necessity of the ortho-methyl substitution, Table 1 summarizes the dramatic divergence in catalytic efficacy when comparing standard DPEN to (1S,2S)-1,2-di-o-tolylethane-1,2-diamine in the synthesis of secondary sulfonamides [2].

| Ligand | Substitution Pattern | Yield (%) | Enantiomeric Excess (ee %) | Mechanistic Consequence |

| (1S,2S)-DPEN | Unsubstituted Phenyl | ~62 | ~45 | Insufficient facial shielding allows competitive racemic recombination. |

| (1S,2S)-1,2-Di-o-tolylethane-1,2-diamine | ortho-Methyl Phenyl | 92 | 96 | Strict conformational locking forces absolute stereocontrol. |

Table 1: Comparative efficacy of chiral diamines in the Ni-catalyzed stereoconvergent arylation of

Validated Experimental Protocol: Nickel-Catalyzed Asymmetric Negishi Coupling

This protocol describes the synthesis of enantioenriched secondary sulfonamides via the coupling of racemic

Figure 2: Workflow for the asymmetric synthesis of secondary sulfonamides.

Materials & Reagents

- (10 mol%)

-

(1S,2S)-1,2-Di-o-tolylethane-1,2-diamine (13 mol%)[1]

-

Racemic

-bromosulfonamide (1.0 equiv) -

Arylzinc bromide solution in THF (1.6 equiv)

-

Anhydrous N,N-Dimethylacetamide (DMA) and Tetrahydrofuran (THF)

Step-by-Step Methodology

Step 1: Catalyst Pre-activation (Glovebox Required)

-

In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with

(10 mol%) and (1S,2S)-1,2-di-o-tolylethane-1,2-diamine (13 mol%). -

Add anhydrous DMA (to achieve 0.1 M relative to the electrophile).

-

Self-Validation Checkpoint 1: Stir the mixture at room temperature for 20 minutes. The solution must transition to a homogenous, deep blue/purple color, confirming the formation of the active chiral Ni-diamine complex. Failure to observe this color shift indicates moisture contamination or degraded precatalyst.

Step 2: Electrophile Addition & Thermal Equilibration

-

Add the racemic

-bromosulfonamide (1.0 equiv) to the catalyst solution. -

Seal the tube, remove it from the glovebox, and immediately submerge it in a dry ice/acetone bath maintained strictly at -78 °C.

-

Self-Validation Checkpoint 2: Allow the system to equilibrate for 15 minutes. Strict adherence to -78 °C is non-negotiable; higher temperatures exponentially increase the rate of uncatalyzed background cross-coupling, which destroys the enantiomeric excess.

Step 3: Nucleophile Addition

-

Using a syringe pump, add the arylzinc bromide solution (1.6 equiv) dropwise over 1 hour down the cold wall of the Schlenk tube.

-

Causality Note: Dropwise addition prevents localized heating and maintains a low steady-state concentration of the nucleophile, preventing homocoupling side reactions.

Step 4: Maturation and Quenching

-

Stir the reaction at -78 °C for 24 hours.

-

Quench the reaction at -78 °C by the rapid addition of 1 mL of absolute ethanol.

-

Self-Validation Checkpoint 3: The deep color of the active catalyst should immediately discharge to a pale green/yellow suspension, indicating successful termination of the radical pathway.

Step 5: Workup and Isolation

-

Warm the mixture to room temperature, dilute with ethyl acetate, and filter through a short pad of silica gel to remove nickel salts.

-

Concentrate the filtrate under reduced pressure and purify the pharmaceutical intermediate via flash column chromatography.

References

-

Choi, J.; Martín-Gago, P.; Fu, G. C. "Stereoconvergent Arylations and Alkenylations of Unactivated Alkyl Electrophiles: The Catalytic Enantioselective Synthesis of Secondary Sulfonamides and Sulfones", Journal of the American Chemical Society, 2014, 136, 34, 12161-12165. URL:[Link]

-

Choi, J.; Fu, G. C. "Transition Metal-Catalyzed Alkyl–Alkyl Bond Formation: Another Dimension in Cross-Coupling Chemistry", Science, 2017, 356, eaaf7230. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantiomeric Excess with (1S,2S)-1,2-di-o-tolylethane-1,2-diamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are transitioning from standard chiral ligands to more sterically demanding architectures.

When standard 1,2-diphenylethylenediamine (DPEN) fails to provide adequate enantiomeric excess (ee), switching to (1S,2S)-1,2-di-o-tolylethane-1,2-diamine is a highly effective strategy. This guide dissects the mechanistic causality behind this ligand's performance, provides self-validating experimental protocols, and offers a targeted troubleshooting matrix for its primary application: Ni-catalyzed stereoconvergent cross-couplings of unactivated alkyl electrophiles .

Mechanistic Causality: Why the o-Tolyl Group Matters

To achieve high ee, your catalyst must flawlessly differentiate between the enantiotopic faces of a prochiral intermediate. In stereoconvergent Negishi cross-couplings, a racemic alkyl halide is first converted into a planar, prochiral alkyl radical.

The Steric Advantage: Standard DPEN features unhindered phenyl rings that can rotate, creating a relatively shallow chiral pocket. By introducing methyl groups at the ortho positions, (1S,2S)-1,2-di-o-tolylethane-1,2-diamine restricts the rotation of the aryl rings. This conformational locking deepens the chiral pocket of the resulting Nickel-ligand complex. When the prochiral radical recombines with the Ni center, this rigid steric bulk aggressively penalizes the formation of the mismatched diastereomeric transition state, driving the ee upward .

Logical flow of the Ni-catalyzed stereoconvergent cross-coupling mechanism.

Troubleshooting Guide & FAQs

Q: I am observing low ee (<80%) in my Ni-catalyzed Negishi cross-coupling of -bromosulfonamides. What is the root cause?

A: The most common culprit is incomplete catalyst complexation prior to substrate addition. If uncomplexed NiCl₂ is present, it will catalyze a racemic background reaction, destroying your overall ee.

Action: Ensure you are using a slight excess of the ligand relative to the metal (e.g., 1.3:1 Ligand:Metal ratio). Additionally, verify your temperature control. The energy difference between the diastereomeric transition states is highly temperature-dependent; the reaction must be strictly maintained at -20 °C (or -78 °C for

Q: My ee is excellent (>95%), but the conversion stalls at 40%. How do I improve the yield without sacrificing stereocontrol?

A: This indicates catalyst death rather than a stereochemical failure. Organozinc reagents (ArZnI) often contain excess zinc halides or trace moisture that can precipitate the active Ni species. Action: Titrate your organozinc reagent immediately before use. If using TMEDA as an additive, ensure it is freshly distilled, as it is required to stabilize the active Ni(I) species during the catalytic cycle.

Q: Can I use the HCl salt of the ligand directly?

A: No. The dihydrochloride salt is bench-stable for storage, but the free amine is required to coordinate to the Nickel center. You must either purchase the free base or neutralize the HCl salt in situ using a strong, non-nucleophilic base (like LiHMDS) before adding the metal precursor.

Troubleshooting workflow for resolving low enantiomeric excess in cross-coupling reactions.

Quantitative Data: Ligand Steric Impact on ee

The table below demonstrates the critical impact of the o-tolyl substitution on enantiomeric excess across different electrophile classes, validating the necessity of this specific ligand architecture.

| Ligand Type | Aryl Substituent | Catalyst System | Substrate Class | Temp (°C) | Expected ee (%) |

| Standard DPEN | Phenyl | NiCl₂·glyme | Racemic | -78 | 75 - 82 |

| (1S,2S)-di-o-tolyl | 2-Methylphenyl | NiCl₂·glyme | Racemic | -78 | 95 - 98 |

| Standard DPEN | Phenyl | NiCl₂·glyme | Racemic | -20 | 60 - 70 |

| (1S,2S)-di-o-tolyl | 2-Methylphenyl | NiCl₂·glyme | Racemic | -20 | 90 - 96 |

Self-Validating Experimental Protocol

To ensure reproducibility and high ee, follow this rigorously validated protocol for the Stereoconvergent Negishi Arylation of

Reagents Required:

-

NiCl₂·glyme (10 mol%)

-

(1S,2S)-1,2-di-o-tolylethane-1,2-diamine (13 mol%)

-

Racemic

-bromosulfonamide (1.0 equiv) -

Arylzinc iodide solution in THF (1.5 equiv)

-

Anhydrous THF and Glyme

Step-by-Step Methodology:

-

Catalyst Pre-Complexation (Critical Step): In a nitrogen-filled glovebox, add NiCl₂·glyme (0.10 equiv) and (1S,2S)-1,2-di-o-tolylethane-1,2-diamine (0.13 equiv) to a rigorously dried vial. Add 1.0 mL of anhydrous THF/glyme mixture.

-

Causality: The 1.3:1 ligand-to-metal ratio ensures zero uncomplexed Ni remains, preventing racemic background reactions.

-

-

Activation Stirring: Stir the mixture at room temperature for exactly 30 minutes. The solution should transition to a homogeneous, deeply colored complex.

-

Substrate Addition: Add the racemic

-bromosulfonamide (1.0 equiv) dissolved in 1.0 mL of THF to the active catalyst solution. -

Thermal Equilibration: Seal the vial, remove it from the glovebox, and submerge it in a cryocooler or dry ice/acetone bath maintained strictly at -20 °C. Allow 10 minutes for thermal equilibration.

-

Nucleophile Delivery: Add the arylzinc iodide solution (1.5 equiv) dropwise over 5 minutes down the side of the vial to prevent localized heating spikes.

-

Validation Check (1 Hour): Withdraw a 10 µL aliquot under positive N₂ pressure, quench with NH₄Cl, and analyze via GC/MS.

-

Self-Validation: If conversion is <10% at the 1-hour mark, the active Ni(I) species failed to form (likely due to oxygen ingress or poor zinc reagent quality). Abort the reaction, titrate your zinc reagent, and restart.

-

-

Completion & Workup: Stir at -20 °C for 24 hours. Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography. Determine ee via chiral HPLC.

References

-

Title: Stereoconvergent Arylations and Alkenylations of Unactivated Alkyl Electrophiles: The Catalytic Enantioselective Synthesis of Secondary Sulfonamides and Sulfones Source: Journal of the American Chemical Society URL: [Link]

-

Title: Catalytic Asymmetric Synthesis of Secondary Nitriles via Stereoconvergent Negishi Arylations and Alkenylations of Racemic α-Bromonitriles Source: Journal of the American Chemical Society URL: [Link]

Technical Support Center: (1S,2S)-1,2-di-o-tolylethane-1,2-diamine Solubility & Handling

Welcome to the Application Scientist Support Hub. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the handling, complexation, and recovery of chiral diamine ligands. (1S,2S)-1,2-di-o-tolylethane-1,2-diamine is a highly effective chiral ligand for transition-metal-catalyzed asymmetric synthesis, including Noyori-type hydrogenations and Ni-catalyzed cross-couplings (1)[1]. However, its unique structural features—specifically the ortho-methyl groups on the phenyl rings—create distinct solubility behaviors in alcohols versus ethereal solvents compared to the unsubstituted DPEN parent compound.

This guide provides field-proven insights, causality-driven FAQs, and self-validating protocols to optimize your workflows.

Troubleshooting FAQs: Alcohols vs. Ethers

Q1: Why does my ligand fail to dissolve in diethyl ether during the initial reaction setup?

The Causality: You are likely attempting to dissolve the dihydrochloride salt form of the ligand rather than the freebase . The dihydrochloride salt is highly polar and locked in a rigid ionic crystal lattice. Ethereal solvents (like diethyl ether or MTBE) are aprotic and have low dielectric constants; they simply cannot disrupt this lattice. The Solution: You must first perform a biphasic freebasing step. The freebase form, enhanced by the lipophilic ortho-methyl groups, is highly soluble in ethers. Alcohols (like methanol) will dissolve the salt due to strong hydrogen-bonding capabilities, but using alcohols at this stage may interfere with subsequent moisture-sensitive metal complexation.

Q2: During metal complexation (e.g., with Ru or Ni), I observe premature precipitation when using ethanol, but not in THF. Why?

The Causality: Alcohols are strong hydrogen-bond donors. While they solvate the free ligand perfectly, they can competitively coordinate to the metal center or form extensive H-bonded networks with the diamine's -NH₂ groups. This alters the solubility of the transient metal-ligand complex, causing it to crash out. THF, conversely, is a polar aprotic ether. It weakly coordinates to metals (stabilizing the intermediate) but does not form H-bond networks, keeping the homogeneous catalyst in solution. The Solution: Run your complexations in THF. If an alcohol is strictly required for the catalytic cycle (e.g., as a hydrogen donor in transfer hydrogenation), use isopropanol; its steric bulk prevents competitive metal coordination.

Q3: How can I efficiently recover the chiral ligand/catalyst after the reaction?

The Causality: The sharp solubility differential between polar solvents and non-polar ethers is your primary recovery tool. While polymer-supported or standard DPEN complexes are highly soluble in lower alcohols and DMF, they are completely insoluble in cold diethyl ether or hexanes ()[2]. The Solution: Concentrate the reaction mixture under reduced pressure, then aggressively add cold diethyl ether as an anti-solvent. The complex will precipitate instantly, allowing for quantitative recovery via filtration ().

Quantitative Data: Solubility Profiles

Understanding the exact solubility profile is critical for designing self-validating experiments. The table below summarizes the behavior of both forms of the ligand.

| Solvent | Classification | Freebase Solubility | Dihydrochloride Salt Solubility | Mechanistic Rationale |

| Methanol (MeOH) | Polar Protic (Alcohol) | High | High | Strong H-bonding disrupts both the ionic salt lattice and freebase amine networks. |

| Ethanol (EtOH) | Polar Protic (Alcohol) | High | Moderate | Lower dielectric constant than MeOH; requires heating to 70°C to fully dissolve the salt for resolution (3)[3]. |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | High | Insoluble | Effectively solvates the lipophilic o-tolyl groups but lacks the polarity to dissociate the HCl salt. |

| Diethyl Ether (Et₂O) | Non-polar Aprotic (Ether) | Moderate/High | Insoluble | Excellent for extracting the freebase from aqueous layers; acts as a powerful anti-solvent for metal complexes. |

| Water (H₂O) | Polar Protic | Insoluble | High | High dielectric constant completely dissociates the HCl salt; freebase is too lipophilic to dissolve. |

Experimental Workflows & Decision Logic

Caption: Workflow for solvent selection based on the chemical state of the diamine ligand.

Self-Validating Experimental Protocols

Protocol A: Biphasic Freebasing of the Dihydrochloride Salt

Purpose: To convert the commercially available, ether-insoluble salt into the ether-soluble freebase prior to metal complexation.

-

Preparation: Suspend 1.0 g of (1S,2S)-1,2-di-o-tolylethane-1,2-diamine dihydrochloride in 15 mL of dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) in a separatory funnel.

-

Basification: Slowly add 15 mL of 2M aqueous NaOH.

-

Validation Step 1: Shake vigorously and vent. Observe the phase boundary. The suspension should completely disappear, yielding two clear liquid phases. If solids remain, the pH is too low; add more NaOH until the aqueous layer tests at pH > 12.

-

Extraction: Separate the organic (ether/DCM) layer. Extract the aqueous layer twice more with 10 mL of the organic solvent to ensure complete recovery (3)[3].

-

Drying & Isolation: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the freebase as a white solid.

Protocol B: Anti-Solvent Precipitation for Catalyst Recovery

Purpose: To recover the intact metal-diamine catalyst complex from an alcoholic reaction mixture using an ethereal anti-solvent.

-

Concentration: Post-reaction, transfer the alcohol-based (e.g., methanol or isopropanol) reaction mixture to a rotary evaporator. Reduce the solvent volume by 80%. Do not evaporate to complete dryness, as this traps impurities in the catalyst matrix.

-

Anti-Solvent Addition: Transfer the concentrated solution to an ice bath (0°C). Vigorously stir while adding 5 volumes of cold diethyl ether dropwise.

-

Validation Step 2: A distinct cloudiness should appear immediately, followed by the precipitation of the catalyst complex. If no precipitate forms, the alcohol concentration is still too high; remove more alcohol under vacuum and repeat.

-

Filtration: Vacuum filter the suspension through a fine glass frit. Wash the filter cake with an additional 2 volumes of ice-cold diethyl ether to remove non-polar organic byproducts.

-

Drying: Dry the recovered complex under high vacuum for 2 hours before reuse (2)[2].

References

-

Signature redacted - DSpace@MIT (2014). Development of Nickel- and Copper-Catalyzed Cross-Coupling Reactions. Massachusetts Institute of Technology. 1

-

1,2-Diphenylethane-1,2-diamine (DPEN) . Benchchem. 3

-

Using Soluble Polymer Supports To Facilitate Homogeneous Catalysis . Chemical Reviews, American Chemical Society. 2

-

Asymmetric Hydrogenation of Ketones with Polymer-Supported Chiral 1,2-Diphenylethylenediamine . University of Liverpool. 4

Sources

Technical Support Center: Troubleshooting 1,2-di-o-tolylethane-1,2-diamine Catalyst Systems

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals utilizing 1,2-di-o-tolylethane-1,2-diamine (and its N,N'-dimethyl derivatives) in transition-metal catalysis.

This specific chiral diamine is highly valued for its deep chiral pocket, provided by the sterically demanding o-tolyl groups. It is a privileged ligand in stereoconvergent Nickel-catalyzed Negishi cross-couplings[1] and Ruthenium-catalyzed asymmetric transfer hydrogenations (ATH)[2]. However, the very steric and electronic properties that make it effective also make the resulting metal complexes highly susceptible to specific deactivation pathways, including competitive ligand binding and oxidative degradation[3][4].

Quantitative Overview of Catalyst Poisons

To prevent catalyst deactivation, you must first identify the source. The table below summarizes the most common poisons encountered when using this ligand class, their mechanistic impact, and field-proven mitigation strategies.

| Poison / Impurity | Common Source | Mechanistic Impact on M-Diamine Complex | Mitigation Strategy |

| Oxygen (O₂) | Poorly degassed solvents, glovebox leaks. | Irreversibly oxidizes Ni(0) to inactive Ni(II) oxides, or Ru(II) to Ru(III)[4]. | 3x Freeze-Pump-Thaw cycles; maintain O₂ < 1 ppm. |

| Trace Moisture | Hygroscopic substrates, aged solvent bottles. | Hydrolyzes organozinc reagents (Negishi); alters pH and disrupts Ru-ATH transition states. | Karl Fischer titration (<10 ppm H₂O); use activated molecular sieves. |

| Thioethers / Thiols | Substrate impurities from prior synthesis steps. | Irreversible coordination to the metal center, blocking substrate binding[3]. | Distillation over Raney Nickel; silica plug filtration. |

| Unhindered Amines | Degradation products, basic impurities. | Competitive binding. Displaces the sterically hindered o-tolyl diamine ligand. | Acidic aqueous workup of substrates prior to use. |

| Carbon Monoxide | Aldehyde decarbonylation during reaction. | Strongly binds to Ru/Ni, causing severe electronic poisoning of the active site. | Optimize temperature to minimize decarbonylation. |

Diagnostic Workflow for Catalyst Poisoning

When a reaction stalls or exhibits poor enantiomeric excess (ee), use the following diagnostic logic to isolate the root cause.

Figure 1: Diagnostic workflow for identifying the root cause of diamine-catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: My Ni-catalyzed Negishi cross-coupling using (1S,2S)-N¹,N²-dimethyl-1,2-di-o-tolylethane-1,2-diamine stalled at 20% conversion, and the solution turned black. What happened?

A: The black precipitate is a classic indicator of metal aggregation (nanoparticle formation) due to precatalyst decomposition . In Ni/diamine-catalyzed Negishi couplings, the active Ni(0) species is exquisitely sensitive to oxidation[1]. Even trace O₂ will irreversibly oxidize the metal. Furthermore, if trace moisture is present, it will rapidly hydrolyze your alkylzinc reagent. Without the stabilizing transmetalation step, the unligated Ni(0) aggregates and crashes out of solution. Action: Rigorously dry your zinc reagents and ensure your solvents are degassed via the Freeze-Pump-Thaw method (see SOP below).

Q2: I am using the primary diamine variant for a Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH). The reaction is homogeneous, but conversion is incredibly slow. Is the catalyst poisoned?

A: Yes, likely through competitive binding (selective poisoning) [3]. The o-tolyl groups on the ligand create a deep, specific chiral pocket. If your substrate contains unhindered Lewis basic impurities (such as primary amines or thioethers), these small molecules can easily slip into the coordination sphere and bind more tightly than your bulky substrate[4]. Because the o-tolyl groups restrict the exit trajectory, these poisons become trapped, permanently deactivating the Ru center[2]. Action: Pre-treat your substrate with a metal-scavenging resin (e.g., QuadraSil) or perform a mild acidic wash to remove unhindered amine impurities.

Q3: Does the choice of solvent affect the stability of the 1,2-di-o-tolylethane-1,2-diamine complex?

A: Absolutely. Coordinating solvents (like unpurified acetonitrile or aged THF containing peroxides) can act as active poisons. Peroxides in THF will rapidly oxidize the diamine ligand itself, destroying the chiral environment. Always use freshly distilled, inhibitor-free solvents stored over activated molecular sieves.

Mechanistic Pathways of Deactivation

Understanding the causality behind catalyst failure is critical. The diagram below illustrates the competing pathways a precatalyst faces in the presence of impurities.

Figure 2: Competing deactivation pathways for metal-diamine complexes.

Standard Operating Procedures (SOPs) for Poison Prevention

To ensure a self-validating and highly reproducible experimental setup, adhere to the following methodologies.

SOP 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

Purpose: To eliminate dissolved oxygen that causes irreversible oxidation of the metal-diamine complex.

-

Place the required solvent in a Schlenk flask equipped with a Teflon stopcock.

-

Connect the flask to a high-vacuum Schlenk line.

-

Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

-

Open the stopcock to the vacuum line for 5–10 minutes to evacuate the headspace.

-

Close the stopcock and remove the liquid nitrogen bath. Allow the solvent to thaw completely in a warm water bath (bubbles of trapped gas will escape).

-

Repeat steps 3–5 for a minimum of three full cycles .

-

After the final thaw, backfill the flask with ultra-high purity (UHP) Argon.

SOP 2: Substrate Purification for Sterically Hindered Catalysis

Purpose: To remove trace thioethers and unhindered amines that cause competitive binding.

-

Dissolve the crude substrate in a non-polar solvent (e.g., hexanes or diethyl ether).

-

Wash the organic layer with 0.1 M aqueous HCl (3 x 20 mL) to protonate and remove trace amine impurities.

-

Wash with saturated NaHCO₃, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter the solution through a short plug of activated neutral alumina (to remove trace peroxides and polar sulfur compounds) rather than standard silica.

-

Concentrate under reduced pressure and store the purified substrate in a glovebox under Argon.

References

- Signature redacted - DSpace@MIT (Choi, J.; Fu, G. C.)

- Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules Source: Asian Journal of Chemical Sciences URL

- What is catalyst deactivation and why does it happen?

- Catalyst poisoning Source: Wikipedia URL

Sources

Technical Support Center: Optimizing Reaction Temperature for (1S,2S)-Diamine Based Catalysts

Welcome to the Technical Support Center for asymmetric catalysis. This guide is designed for researchers and drug development professionals working with (1S,2S)-diamine ligands—such as (1S,2S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)—which are cornerstone components in Noyori-type asymmetric transfer hydrogenation (ATH) catalysts[1].

Temperature is the most critical thermodynamic lever in these systems. It dictates the free energy difference (

Troubleshooting Guide & FAQs

Q1: I am running an ATH reaction with Ru-(1S,2S)-TsDPEN at 50 °C to maximize throughput, but my enantiomeric excess (ee) has plummeted. Why? A1: Elevated temperatures erode enantioselectivity through two primary mechanisms. First, the added thermal energy overcomes the activation barrier of the disfavored transition state, reducing the stereochemical discrimination between the (R) and (S) pathways[1]. Second, and more critically, at temperatures exceeding 50 °C under basic reducing conditions, the Ru-TsDPEN complex becomes unstable and can decompose into ruthenium nanoclusters[2]. These nanoclusters are highly catalytically active but entirely achiral, leading to a rapid racemic background reduction that destroys your overall ee[2]. Actionable Fix: Lower the reaction temperature to the optimal 20 °C – 30 °C window. If the reaction rate drops unacceptably, increase the catalyst loading (e.g., from 0.5 mol% to 1-2 mol%) rather than applying heat[1].

Q2: My reaction at 0 °C yields excellent ee but stalls at <40% conversion even after 24 hours. How can I drive the reaction to completion without sacrificing ee? A2: Sluggish kinetics at 0 °C are typical because the thermal energy is insufficient to efficiently overcome the activation energy of the hydride transfer step. Furthermore, the solubility of the Ru-(1S,2S)-TsDPEN catalyst drops significantly at sub-ambient temperatures, limiting the effective concentration of the active catalytic species[1]. Actionable Fix: Implement a temperature gradient. Initiate the reaction at 0 °C for the first 4-6 hours to establish a high ee baseline during the period of highest substrate concentration, then slowly warm the reaction to 25 °C to drive it to completion.

Q3: Does the choice of hydrogen donor affect the optimal temperature window? A3: Absolutely. The traditional formic acid/triethylamine (FA/TEA) azeotrope typically requires slightly higher temperatures (e.g., 40 °C - 50 °C) to maintain a practical reaction rate[3]. In contrast, using an aqueous sodium formate (HCOONa/H2O) system often allows the reaction to proceed rapidly at room temperature (22 °C), yielding higher ee without the need for thermal activation[4].

Visualizing the Temperature Dependency

Mechanistic impact of temperature on catalyst performance and enantioselectivity.

Quantitative Data: Temperature vs. Performance

To illustrate the causality between temperature, conversion, and ee, the following table summarizes a benchmark ATH of levulinic acid using a Ru-(1S,2S)-TsDPEN catalyst in methanol[1].

| Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) | Mechanistic Observation |

| 0 | 24 | 39 | 21* | Severe kinetic limitation; poor solubility. |

| 10 | 24 | ~50 | 46 | Rate remains sluggish. |

| 20 | 24 | ~75 | 63 | Approaching optimal turnover frequency. |

| 30 | 16 | 99 | 70 | Optimal balance of rate and selectivity. |

| 40 | 16 | 99 | 60 | Thermal erosion of |

| 50 | 12 | 99 | 51 | Onset of achiral background reduction. |

*Note: The anomalously low ee at 0 °C in this specific study was attributed to incomplete catalyst activation and poor solubility at freezing temperatures[1].

Standard Operating Procedure: Temperature Optimization Workflow

To systematically determine the optimal temperature for a novel substrate using a (1S,2S)-diamine catalyst, follow this self-validating protocol.

Step 1: Catalyst Pre-Activation

-

In a Schlenk flask under an inert atmosphere (N2 or Ar), combine

(0.5 mol%) and (1S,2S)-TsDPEN (1.1 mol%). -

Add anhydrous solvent (e.g., dichloromethane or methanol) and stir at 25 °C for 1 hour.

-

Add the base (e.g., KOH or triethylamine) to generate the active 16-electron Ru-amide species. Crucial: Do not heat during this step to prevent premature catalyst degradation.

Step 2: Baseline Screening (Parallel Reactions)

-

Set up four parallel reaction vials equipped with magnetic stir bars.

-

Charge each vial with the substrate (1.0 eq) and the hydrogen donor (e.g., FA/TEA 5:2 mixture, 5.0 eq).

-

Equilibrate the vials to 0 °C, 20 °C, 30 °C, and 40 °C using temperature-controlled reaction blocks.

-

Inject an equal aliquot of the pre-activated catalyst solution into each vial.

Step 3: Kinetic Sampling & Quenching

-

At t = 1h, 4h, 8h, and 24h, withdraw a 50 µL aliquot from each vial.

-

Immediately quench the aliquot by filtering it through a short pad of silica gel (eluting with ethyl acetate) to remove the ruthenium catalyst. Self-Validation: Failure to remove the catalyst can lead to reverse reaction (racemization) in the GC/HPLC vial while awaiting analysis.

Step 4: Analysis & Fine-Tuning

-

Analyze the aliquots via chiral HPLC or GC to determine conversion and ee.

-

Identify the temperature that achieves >95% conversion with the highest ee. Proceed to fine-tune within a 5 °C window of the best result.

Workflow for optimizing reaction temperature in ATH processes.

References

1.[1] Room-Temperature Asymmetric Transfer Hydrogenation of Biomass-Derived Levulinic Acid to Optically Pure γ-Valerolactone Using a Ruthenium Catalyst. Source: nih.gov. 1 2.[4] Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst. Source: liv.ac.uk. 4 3.[3] Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst | Organic Letters. Source: acs.org.3 4.[2] The Nature of the True Catalyst in Transfer Hydrogenation with Alcohol Donors Using (arene)2Ru2Cl4(II)/TsDPEN Precursor. Source: scirp.org. 2

Sources

- 1. Room-Temperature Asymmetric Transfer Hydrogenation of Biomass-Derived Levulinic Acid to Optically Pure γ-Valerolactone Using a Ruthenium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Nature of the True Catalyst in Transfer Hydrogenation with Alcohol Donors Using (arene)2Ru2Cl4(II)/TsDPEN Precursor [scirp.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pcliv.ac.uk [pcliv.ac.uk]

Technical Support Center: Handling (1S,2S)-1,2-di-o-tolylethane-1,2-diamine Complexes

Welcome to the technical support center for (1S,2S)-1,2-di-o-tolylethane-1,2-diamine and its metal complexes. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into the successful handling and application of these moisture-sensitive compounds. Chiral 1,2-diamines are powerful ligands in asymmetric catalysis, and their efficacy is directly tied to their structural integrity.[1][2][3] This resource provides troubleshooting guides and frequently asked questions to address common challenges encountered during their use.

The Challenge: Moisture Sensitivity

The core challenge in working with (1S,2S)-1,2-di-o-tolylethane-1,2-diamine and its complexes lies in their sensitivity to moisture. The lone pairs on the nitrogen atoms, which are crucial for coordinating to metal centers, can also be protonated by water. This can lead to ligand degradation, catalyst deactivation, and ultimately, a loss of catalytic activity and enantioselectivity. While specific degradation pathways for this particular diamine are not extensively documented, the principles of handling air- and moisture-sensitive compounds are well-established and directly applicable.[4]

Frequently Asked Questions (FAQs)

Q1: How should I store my (1S,2S)-1,2-di-o-tolylethane-1,2-diamine ligand and its metal complexes?

A1: Proper storage is the first line of defense against degradation. Both the free ligand and its metal complexes should be stored under a dry, inert atmosphere (e.g., nitrogen or argon).[4] It is recommended to store them in a desiccator or a glovebox.[5] The container should be tightly sealed. For long-term storage, refrigeration in a sealed container under an inert atmosphere is advisable.

Q2: What are the visual signs of degradation for my diamine ligand or complex?

A2: While specific visual cues for (1S,2S)-1,2-di-o-tolylethane-1,2-diamine are not well-documented, general signs of degradation for similar compounds include a change in color, clumping of the solid material, or a loss of crystallinity. If you suspect degradation, it is best to characterize the material by techniques like NMR spectroscopy before use.

Q3: Can I handle these compounds on the open bench?

A3: It is strongly discouraged. Even brief exposure to atmospheric moisture can compromise the integrity of the compound. All manipulations, including weighing and transfer, should be performed under an inert atmosphere using a glovebox or Schlenk line techniques.

Q4: My reaction is not working. How do I know if moisture is the problem?

A4: If you observe low or no catalytic activity, or a significant drop in enantioselectivity, moisture contamination is a primary suspect. Other potential causes include impure reagents, incorrect reaction temperature, or catalyst loading. A systematic troubleshooting approach is recommended.

Troubleshooting Guide

This section addresses common issues encountered during experiments with (1S,2S)-1,2-di-o-tolylethane-1,2-diamine complexes.

Issue 1: Low or No Catalytic Activity

If your reaction shows poor conversion, follow this diagnostic workflow:

Caption: Troubleshooting workflow for low catalytic activity.

Issue 2: Poor Enantioselectivity

A drop in enantiomeric excess (ee) is a strong indicator of issues with the chiral catalyst.

Potential Cause & Explanation:

-

Partial Ligand Protonation: Moisture can protonate one of the nitrogen atoms of the diamine ligand. This alters the ligand's coordination to the metal center, disrupting the well-defined chiral environment necessary for stereocontrol.

-

Formation of Achiral Catalytic Species: In the presence of excess water, the chiral ligand may be partially or fully displaced from the metal center, leading to the formation of achiral or less selective catalytic species.

Troubleshooting Steps:

-

Rigorous Exclusion of Water: Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere. Use freshly dried and degassed solvents.

-

Inert Atmosphere Technique: Conduct the entire experimental setup and reaction under a positive pressure of high-purity nitrogen or argon.

-

Reagent Purity: Use freshly opened or purified starting materials. Some substrates can contain trace amounts of water.

Experimental Protocols

Protocol 1: Drying of Solvents

The presence of water in solvents is a common cause of reaction failure. The choice of drying agent depends on the solvent.

| Solvent Type | Recommended Drying Agent | Procedure | Residual H₂O (approx.) |

| Ethers (THF, Diethyl Ether) | Sodium/Benzophenone | Reflux until a persistent blue or purple color is obtained, then distill. | < 10 ppm |

| Halogenated Solvents (DCM, Chloroform) | Calcium Hydride (CaH₂) | Reflux for several hours, then distill. | < 15 ppm |

| Hydrocarbons (Toluene, Hexane) | Sodium/Benzophenone or CaH₂ | Reflux for several hours, then distill. | < 10 ppm |

| Aprotic Polar Solvents (Acetonitrile) | Calcium Hydride (CaH₂) | Stir over CaH₂ for 24h, then distill. | < 20 ppm |

General Procedure for Solvent Distillation:

-

Setup: Assemble a distillation apparatus with oven-dried glassware. Ensure all joints are well-sealed. A nitrogen or argon inlet should be included to maintain an inert atmosphere.

-

Drying Agent: Add the appropriate drying agent to the solvent in the distillation flask.

-

Reflux: Heat the solvent to reflux for the recommended time.

-

Distillation: Distill the solvent, collecting the dry fraction in a pre-dried receiving flask under an inert atmosphere.

-

Storage: Store the dried solvent over activated molecular sieves (3Å or 4Å) in a sealed flask under nitrogen or argon.

Protocol 2: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)

This protocol outlines the basic steps for setting up a moisture-sensitive reaction.

Caption: Workflow for setting up an inert atmosphere reaction.

Detailed Steps:

-

Glassware Preparation: Ensure all glassware (reaction flask, condenser, etc.) is thoroughly dried in an oven ( >120 °C for at least 4 hours) or by flame-drying under vacuum.

-

Assembly and Purging: Assemble the glassware while still hot and immediately place it under a positive pressure of inert gas. Perform at least three cycles of evacuating the flask under vacuum and backfilling with nitrogen or argon.

-

Addition of Solids: Weigh the (1S,2S)-1,2-di-o-tolylethane-1,2-diamine complex in a glovebox or under a positive flow of inert gas and add it to the reaction flask.

-

Addition of Solvents/Reagents: Add dried, degassed solvents and liquid reagents via a syringe or cannula through a rubber septum.

-

Reaction Maintenance: Maintain a slight positive pressure of inert gas throughout the reaction, typically monitored with an oil or mercury bubbler.

By adhering to these rigorous techniques, you can create an experimental environment that protects the integrity of your (1S,2S)-1,2-di-o-tolylethane-1,2-diamine complexes, leading to reliable and reproducible results in your asymmetric synthesis endeavors.

References

-

Synthesis, crystal structure and interaction with DNA and HSA of (N,N'-dibenzylethane-1,2-diamine) transition metal complexes. Journal of Inorganic Biochemistry. Available at: [Link]

-

Synthesis, characterization and antimicrobial activity of transition metal complexes with Schiff base derived from 1, 2-diphenylethane-1, 2-dione with o-phenylenediamine and benzophenone. Semantic Scholar. Available at: [Link]

-

Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl) ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base. MDPI. Available at: [Link]

- Synthesis and Characterization of Complexes of Schiff Base [1, 2-Diphenyl-2- 2-{[1-(3-Amino-Phenyl)-Ethylidene]-Hydrazono...Methyl}-Phenol] with Mn(II), Fe(II), Co(II), Cu(II), Zn(II), Cd(II), Ni(II), and Hg(II) Ions.

-

(1S,2S)-1,2-diphenylethane-1,2-diamine. PubChem. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Coordination, and Antimicrobial Activity of Some Metal Complexes Derived From 1, 2-Diphenylethane-1, 2-dione and Dinitrophenyl Hydrazine Schiff Base Ligand. ResearchGate. Available at: [Link]

-

Catalytic Asymmetric Acylation of Alcohols Using a Chiral 1,2‐Diamine Derived from (S)‐Proline: (1S,2S)‐trans‐1‐Benzoyloxy‐2‐bromocyclohexane. ResearchGate. Available at: [Link]

-

Safety Data Sheet: trans-1,2-Diaminocyclohexane. Chemos GmbH & Co.KG. Available at: [Link]

Sources

Technical Support Center: Purification of Crude (1S,2S)-1,2-di-o-tolylethane-1,2-diamine

Welcome to the technical support center for the purification of crude (1S,2S)-1,2-di-o-tolylethane-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this valuable chiral diamine.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of (1S,2S)-1,2-di-o-tolylethane-1,2-diamine.

Q1: What are the typical impurities I should expect in my crude (1S,2S)-1,2-di-o-tolylethane-1,2-diamine?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. For syntheses involving the reductive coupling of o-tolualdehyde, common impurities may include:

-

Meso-diastereomer: The (1R,2S)- or (1S,2R)-diastereomer is a common byproduct that needs to be removed to obtain the desired enantiomerically pure product.

-

Unreacted starting materials: Residual o-tolualdehyde or other reagents used in the synthesis.

-

Over-reduced byproducts: Compounds where the aromatic rings have been partially or fully hydrogenated.

-

Side-reaction products: Depending on the specific reagents and conditions, various side-products can form.

Q2: Which purification technique is generally the most effective for this diamine?

A2: A combination of techniques is often necessary to achieve high purity.

-

Recrystallization is a powerful method for removing the meso-diastereomer and other impurities with different solubility profiles.

-

Column chromatography is excellent for separating a wider range of impurities, especially those with similar polarities to the desired product.

-

Chiral resolution using a resolving agent like tartaric acid is the standard method for separating the (1S,2S) and (1R,2R) enantiomers if your synthesis yields a racemic mixture.

Q3: My purified diamine is discolored. What is the likely cause and how can I fix it?

A3: Discoloration, often a yellow or brownish tint, can be due to air oxidation of the amine functional groups, especially at elevated temperatures. To prevent this, it is crucial to handle the diamine under an inert atmosphere (e.g., nitrogen or argon) during purification and storage. If your product is already discolored, a charcoal treatment during recrystallization may help to remove some of the colored impurities.

Q4: Can I use acid-base extraction to purify my crude diamine?

A4: Acid-base extraction can be a useful initial purification step to separate the basic diamine from neutral or acidic impurities. However, it will not separate the desired (1S,2S)-diamine from other basic impurities like the meso-diastereomer.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the purification process.

Recrystallization Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Oiling Out | The product is melting before it dissolves, or the solution is too concentrated. | Add a small amount of hot solvent to the oil and continue heating. If it persists, you may need to use a higher boiling point solvent or a solvent mixture. |

| No Crystal Formation | The solution is not saturated, or nucleation is inhibited. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. If that fails, add a seed crystal of the pure product. If no seed crystal is available, try cooling the solution to a lower temperature (e.g., in an ice bath or freezer). |

| Low Recovery | Too much solvent was used, or the product is significantly soluble in the cold solvent. | Concentrate the mother liquor and cool it again to obtain a second crop of crystals. For future attempts, use less solvent to prepare the initial hot solution. |

| Poor Purity | The cooling process was too rapid, trapping impurities within the crystal lattice. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. A slower cooling rate promotes the formation of purer crystals. |

Column Chromatography Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |